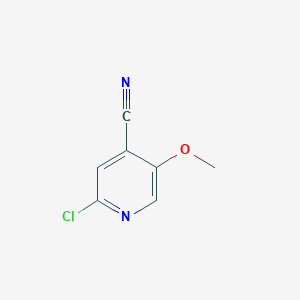![molecular formula C15H14N2O3S B11808293 3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)
3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family. This compound is characterized by the presence of an isoxazole ring fused to a pyridine ring, with a thiophene substituent at the 6-position and an isobutyl group at the 3-position. It has a molecular formula of C15H14N2O3S and a molecular weight of 302.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can be achieved through various methods. One common approach involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of 5-aminoisoxazole with 1,3-dielectrophiles can lead to the formation of the isoxazolo[5,4-b]pyridine system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate starting materials, reagents, and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the biosynthesis of androgens and estrogens . The compound’s effects on cellular processes and signaling pathways contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar isoxazole-pyridine fused ring system but differ in the position and nature of substituents.
Oxazolo[5,4-d]pyrimidines: These compounds have a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(2-methylpropyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3S/c1-8(2)6-11-13-9(15(18)19)7-10(12-4-3-5-21-12)16-14(13)20-17-11/h3-5,7-8H,6H2,1-2H3,(H,18,19) |
InChI Key |
WJLRWOGASZKWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


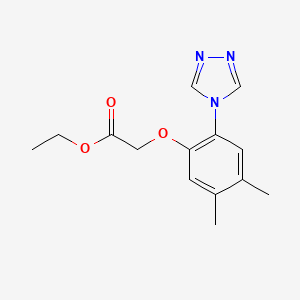
![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)
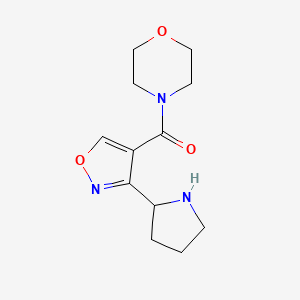


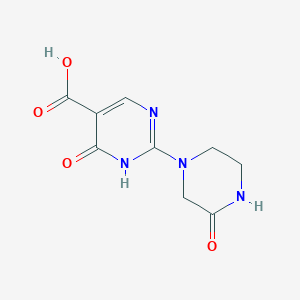

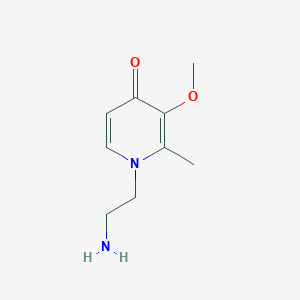
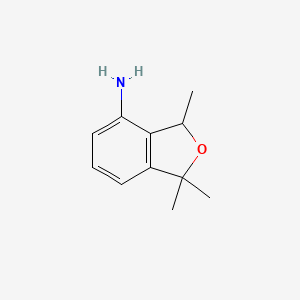
![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)


